molecular formula C14H24N4O2 B11847384 tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate

Cat. No.: B11847384
M. Wt: 280.37 g/mol
InChI Key: XHQBPUWWWJWVDF-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate is an organic compound with the molecular formula C13H22N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate can be synthesized through a multi-step process involving the protection of amino groups and the formation of carbamate esters. One common method involves the reaction of 4-amino-6-methylpyrimidine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate ester yields the corresponding amine and carbon dioxide .

Scientific Research Applications

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate ester with similar protective properties.

    tert-Butyl (4-methylpyridin-2-yl)carbamate: Another pyridine derivative with similar reactivity.

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: A chemoselective reagent used in organic synthesis .

Uniqueness

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate is unique due to its specific structure, which combines the properties of pyrimidine and carbamate esters. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis and scientific research .

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-tert-butylcarbamate

InChI

InChI=1S/C14H24N4O2/c1-9-8-10(15)17-11(16-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17)

InChI Key

XHQBPUWWWJWVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N

Origin of Product

United States

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